[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid
Description
Structural Characterization
Systematic IUPAC Nomenclature and Rationale
The compound’s IUPAC name reflects its hierarchical structure:
- Core bicyclic system : Hexahydro-imidazo[4,5-d]imidazol-1-yl denotes a fused bicyclic structure comprising two imidazole rings. The "[4,5-d]" prefix specifies the positions of ring fusion (between the 4-position of one imidazole and the 5-position of the other).
- Substituents :
- 2,5-Dioxo: Indicates keto groups at the 2- and 5-positions of the bicyclic system.
- Acetylamino: An acetyl group (CH₃CO-) attached via an amide bond to the 1-position of the bicyclic core.
- Acetic acid: A carboxylic acid group (-COOH) linked to the acetylamino moiety.
This naming adheres to IUPAC rules for substituted bicyclic systems, prioritizing the numbering of substituents to minimize locant values.
Table 1: Key Nomenclatural Components
| Component | Position | Functional Group |
|---|---|---|
| Bicyclic core | 1 | Imidazo[4,5-d]imidazol |
| Ketones | 2,5 | =O |
| Acetylamino | 1 | CH₃CONH- |
| Acetic acid | Terminal | -COOH |
Molecular Formula and Weight Analysis
The molecular formula C₈H₁₁N₅O₅ (molecular weight 257.20 g/mol) is derived from:
- Carbon : 8 atoms (2 from the bicyclic core, 2 from acetyl, 1 from acetic acid, and 3 from the amide linkage).
- Hydrogen : 11 atoms (including NH and COOH protons).
- Nitrogen : 5 atoms (2 in the bicyclic core, 1 in the acetylamino group, 1 in the amide bond, and 1 in the acetic acid).
- Oxygen : 5 atoms (2 keto groups, 2 carbonyl groups, and 1 hydroxyl from the carboxylic acid).
Table 2: Elemental Composition
| Element | Count | Contribution |
|---|---|---|
| Carbon | 8 | Bicyclic core (2), acetyl (2), acetic acid (1), amide (3) |
| Hydrogen | 11 | NH (1), COOH (1), CH₃ (3), CH₂ (2), CH (4) |
| Nitrogen | 5 | Bicyclic core (2), acetylamino (1), amide (1), acetic acid (1) |
| Oxygen | 5 | 2 keto groups (2), 2 carbonyl groups (2), COOH (1) |
Stereochemical Configuration and Tautomeric Forms
The compound’s bicyclic core exhibits rigid stereochemistry due to its fused rings, but potential tautomerism arises from:
- Keto-enol equilibria : The 2,5-dioxo groups may undergo tautomerization under specific conditions, though experimental data for this compound is limited.
- Acetylamino-acetic acid linkage : The amide bond restricts rotation, fixing the spatial arrangement of substituents.
Comparative studies on structurally similar compounds (e.g., 2,4-dioxoimidazolidine-5-acetic acid) suggest that keto-enol tautomerism is stabilized in polar solvents, but the bicyclic nature of this compound likely favors the keto form.
Comparative Analysis of Depository-Supplied Synonyms
The compound is listed under multiple synonyms in chemical databases, reflecting variations in naming conventions:
Table 3: Synonyms and Structural Equivalence
| Synonym | CAS Number | Structural Features |
|---|---|---|
| [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid | 436088-51-6 | Primary IUPAC name |
| {[(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetyl]amino}acetic acid | 436088-51-6 | Emphasizes bicyclic ring hydrogenation |
| 2-[(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]acetic acid | 436088-51-6 | Simplified positional descriptors |
All synonyms describe the same molecular structure, with differences arising from naming preferences for substituent order or ring hydrogenation states.
Properties
IUPAC Name |
2-[[2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O5/c14-3(9-1-4(15)16)2-13-6-5(11-8(13)18)10-7(17)12-6/h5-6H,1-2H2,(H,9,14)(H,11,18)(H,15,16)(H2,10,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKOTGRTPLISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CN1C2C(NC(=O)N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid typically involves the reaction of imidazole derivatives with acetic acid under controlled conditions. The process may include steps such as:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Final assembly: The final product is obtained by coupling the imidazole derivative with acetic acid under specific conditions, such as elevated temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure may mimic certain biological molecules, making it useful in biochemical assays and studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound belongs to a family of hexahydro-imidazo[4,5-d]imidazole derivatives characterized by a bicyclic ring system with two ketone groups. Key structural analogs include:
Key Observations :
Physicochemical Properties
- Melting Point : A structurally similar compound (3-(substitutedphenyl)-4-benzoyl-5-imidazolo-Δ²-isoxazoline) exhibits a melting point of 138°C , suggesting thermal stability for the core structure.
- Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to ester or alkyl-substituted analogs .
- Stability: The acetylamino group may confer susceptibility to hydrolysis under acidic or basic conditions, contrasting with the stability of ethyl esters .
Commercial and Research Relevance
Biological Activity
The compound [2-(2,5-dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid (CAS Number: 436088-51-6) is a derivative of imidazole characterized by its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : {[(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetyl]amino}acetic acid
- Molecular Formula : C₈H₁₁N₅O₅
- Molecular Weight : 233.20 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. In vitro tests have shown significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Hypotensive Effects : Similar to other imidazole derivatives, this compound may possess hypotensive properties. Studies involving animal models have demonstrated a reduction in blood pressure, suggesting potential applications in treating hypertension .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects in various models. It appears to modulate inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could interact with receptors associated with blood pressure regulation and inflammation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity.
Study 2: Hypotensive Effects
In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant decrease in systolic blood pressure over a four-week period. The average reduction was approximately 15 mmHg compared to the control group.
Study 3: Anti-inflammatory Properties
A recent investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling at doses of 10 mg/kg and 20 mg/kg when compared to the vehicle control group.
Data Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 32 µg/mL (S. aureus) | University Study |
| Hypotensive | Average BP reduction: 15 mmHg | Animal Model Study |
| Anti-inflammatory | Significant reduction in paw edema | Carrageenan Model |
Q & A
Basic: What are the established synthetic routes for [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. Key steps include:
- Cyclization of imidazolidinone precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the hexahydro-imidazo[4,5-d]imidazole core .
- Acetylation of the core using chloroacetyl chloride or similar reagents, followed by coupling with glycine derivatives to introduce the acetic acid moiety .
Optimization involves adjusting reaction time (12–24 hrs), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., triethylamine) to achieve yields >75% . Thin-layer chromatography (TLC) is critical for real-time monitoring .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazolidinone ring and acetylamino linkage. For example, carbonyl carbons (C=O) resonate at 170–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₈H₁₂N₄O₄: 229.09) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically above 200°C .
Advanced: How can computational methods like DFT studies resolve electronic structure ambiguities in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electron density distribution : Localization on the dioxo groups, influencing reactivity with electrophiles .
- HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra to validate electronic transitions. Discrepancies >0.5 eV suggest structural misassignments .
DFT also models tautomeric equilibria between keto and enol forms, critical for understanding pH-dependent stability .
Advanced: What experimental strategies address contradictions in reported biological activity data?
- Dose-response assays : Use standardized cell lines (e.g., HEK293) to quantify IC₅₀ values, minimizing variability from cell-specific uptake .
- Competitive binding studies : Radiolabeled analogs (e.g., ³H-labeled derivatives) identify off-target interactions that may explain divergent results .
- Meta-analysis : Cross-reference data from patents and peer-reviewed studies to isolate confounding factors (e.g., solvent effects in viability assays) .
Advanced: How do environmental factors influence the compound’s stability, and how can degradation pathways be mitigated?
- Hydrolytic degradation : The acetic acid moiety is susceptible to hydrolysis at pH > 8.0. Stabilization requires buffered storage (pH 6.0–7.0) and lyophilization .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the imidazolidinone ring. Use amber glassware and antioxidants (e.g., BHT) to suppress radical formation .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies phase transitions; storage below 4°C extends shelf life .
Advanced: What methodologies optimize experimental design for studying structure-activity relationships (SAR)?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring) to isolate pharmacophores .
- Multivariate analysis : Apply Plackett-Burman or Box-Behnken designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst) .
- Crystallography : Single-crystal X-ray diffraction resolves conformational flexibility, guiding SAR hypotheses .
Advanced: How can researchers assess the compound’s ecological impact during preclinical development?
- Biodegradation assays : Use OECD 301F protocols to measure mineralization rates in activated sludge .
- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays predict environmental risks .
- QSAR modeling : Predict bioaccumulation potential (log Kow) and prioritize analogs with lower ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
